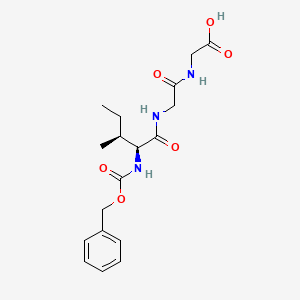

Z-ILE-GLY-GLY-OH

Description

Contextualization within Protected Peptide Fragment Research

Z-Ile-Gly-Gly-OH serves as a prime example of a protected peptide fragment used in the chemical synthesis of larger, more complex peptides and proteins. The synthesis of large peptides is often accomplished through a strategy known as fragment condensation, where smaller, protected peptide chains are prepared first and then coupled together. This approach can improve solubility and purification outcomes compared to the stepwise addition of single amino acids.

The benzyloxycarbonyl (Z) group is a classic urethane-type protecting group that is stable under various reaction conditions but can be removed cleanly, typically through catalytic hydrogenation. Its presence on the N-terminus of the tripeptide allows the C-terminal carboxyl group to be activated and coupled to the amino group of another amino acid or peptide fragment without the risk of self-polymerization. Research into the synthesis of complex proteins, such as human epidermal growth factor (h-EGF), often relies on the preparation of such protected fragments to build the final sequence. In these syntheses, fragments are designed with specific protecting groups that can be selectively removed to allow for the controlled assembly of the full-length peptide chain.

Significance as a Model Compound for Tripeptide Studies

Tripeptides are frequently used as model compounds to investigate fundamental aspects of protein structure, enzyme function, and reaction kinetics. clearsynth.com this compound, with its defined sequence and protecting group, is an excellent candidate for such studies. The unique combination of the sterically hindered isoleucine residue and the two flexible glycine (B1666218) residues presents a useful model for exploring how adjacent amino acid side chains influence peptide conformation and reactivity.

For instance, the steric bulk of the Z-group and the isoleucine side chain can impact the efficiency of coupling reactions, providing valuable data for optimizing synthetic protocols. wikipedia.org Furthermore, protected peptides like this compound can be used as substrates to study the specificity of enzymes. Proteases, for example, often recognize and cleave peptide bonds based on the surrounding amino acid sequence. A tripeptide containing an Ile-Gly or Gly-Gly linkage can be used to assay for specific peptidase activity. Similar Z-protected peptides, such as Z-Gln-Gly-OH, are used as substrates to characterize enzymes like transglutaminase. chemicalbook.com

Overview of Academic Research Areas and Applications

The application of this compound and similar protected peptides spans several key areas of biochemical and pharmaceutical research.

Peptide Synthesis: The primary application is as a building block in solution-phase or solid-phase peptide synthesis (SPPS). chemimpex.com Its structure is designed for incorporation into larger peptide sequences through fragment condensation, a strategy that can enhance the efficiency of creating pure, complex therapeutic peptides or proteins. medchemexpress.com

Biochemical and Enzymatic Assays: Protected tripeptides are crucial tools for studying enzyme kinetics and inhibitor screening. This compound can be employed as a potential substrate for various proteases to investigate their substrate specificity. For example, related Z-protected peptides are used to create fluorogenic substrates for enzymes like prolyl endopeptidase.

Physicochemical and Structural Studies: The compound is a useful model for studying the physicochemical properties of peptides. The interplay between the hydrophobic Z-group and isoleucine residue and the hydrophilic glycine backbone influences solubility, aggregation behavior, and self-assembly. Research on similar aliphatic dipeptides, such as Z-Ala-Ile-OH, has shown they can self-assemble into highly ordered structures like microtubes, highlighting the role of protecting groups and amino acid sequence in forming novel biomaterials. iucr.org

Data Tables

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-({2-[(2S,3S)-2-(Benzyloxycarbonylamino)-3-methylpentanamido]acetyl}amino)acetic acid |

| Molecular Formula | C₁₈H₂₅N₃O₆ |

| Molecular Weight | 379.41 g/mol |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| N-Benzyloxycarbonyl-L-Isoleucyl-glycyl-glycine | This compound |

| N-Benzyloxycarbonyl-glycine | Z-Gly-OH |

| N-Benzyloxycarbonyl-L-glutaminyl-glycine | Z-Gln-Gly-OH |

| N-Benzyloxycarbonyl-L-alanyl-L-isoleucine | Z-Ala-Ile-OH |

| Glycyl-glycyl-glycine | H-Gly-Gly-Gly-OH |

| tert-Butyloxycarbonyl | Boc |

| Human Epidermal Growth Factor | h-EGF |

| N-Benzyloxycarbonyl-glycyl-glycine | Z-Gly-Gly-OH |

| N-Benzyloxycarbonyl-glycyl-glycyl-glycine | Z-Gly-Gly-Gly-OH |

| N-Benzyloxycarbonyl-L-valyl-glycine | Z-Val-Gly-OH |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O6/c1-3-12(2)16(17(25)20-9-14(22)19-10-15(23)24)21-18(26)27-11-13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3,(H,19,22)(H,20,25)(H,21,26)(H,23,24)/t12-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTRAKCVUOLTBC-LRDDRELGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101004840 | |

| Record name | N-{2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84559-82-0 | |

| Record name | Glycine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]glycyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84559-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-(N-((Phenylmethoxy)carbonyl)-L-isoleucyl)glycyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084559820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]glycyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Z Ile Gly Gly Oh

Classical Solution-Phase Peptide Synthesis Approaches

Solution-phase synthesis, while often more labor-intensive than solid-phase methods, offers flexibility and is well-suited for the large-scale production of smaller peptides like Z-ILE-GLY-GLY-OH.

Fragment Condensation Strategies Utilizing this compound

In fragment condensation, pre-synthesized peptide fragments are coupled together in solution. The this compound tripeptide can serve as a key component in the synthesis of larger peptides. For instance, in the total solution synthesis of human epidermal growth factor (h-EGF), a 53-amino acid protein, a similar protected tripeptide, Boc-Tyr(Br-Z)-Ile-Gly-OH, was synthesized as a fragment. tandfonline.comtandfonline.com This fragment was then coupled with other peptide segments to build the full-length protein. tandfonline.com The general principle involves preparing protected peptide fragments and then coupling them using activating agents. sigmaaldrich.comnih.gov A common strategy involves protecting the N-terminus of one fragment and the C-terminus of another, then activating the C-terminal carboxyl group of the first fragment to facilitate amide bond formation with the free N-terminus of the second. ucalgary.ca

The benzyloxycarbonyl (Z) group is a common choice for N-terminal protection in solution-phase synthesis due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation. masterorganicchemistry.comthieme-connect.de This allows for the selective deprotection and subsequent elongation of the peptide chain. For example, a protected hexapeptide was synthesized by coupling a deprotected ester with a Boc-amino acid using a carbodiimide (B86325) and HOBt. tandfonline.com

Stepwise Elongation Methods for Tripeptide Assembly

The synthesis of this compound itself can be achieved through a stepwise elongation process in solution. thieme-connect.de This involves the sequential addition of amino acids to a growing peptide chain. The process typically starts from the C-terminal amino acid (glycine in this case) and proceeds towards the N-terminus.

A general procedure would be:

Protection: The amino group of one amino acid and the carboxyl group of the other are protected to prevent unwanted side reactions. ucalgary.ca For this compound, one could start with glycine (B1666218) methyl or ethyl ester.

Coupling: The protected amino acids are coupled together using a coupling reagent to form a dipeptide. For instance, Z-ILE could be coupled with GLY-GLY-OH.

Deprotection: The protecting group on the N-terminus is removed to allow for the next coupling reaction. ucalgary.ca

In a documented synthesis of a similar tripeptide, Boc-Tyr(Br-Z)-Ile-Gly-OH, the synthesis was performed by a stepwise elongation from the carboxyl end. tandfonline.com The process involved coupling protected amino acids using methods like the active ester method or carbodiimide reagents such as DCC or WSC in the presence of additives like HOBt to minimize racemization. tandfonline.comthieme-connect.de

Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound and Analogues

Solid-phase peptide synthesis (SPPS) has become the method of choice for the routine synthesis of peptides due to its efficiency and amenability to automation. thieme-connect.de The growing peptide chain is anchored to an insoluble resin, and excess reagents and byproducts are removed by simple washing steps. bachem.com

Resin Selection and Loading Considerations

The choice of resin is a critical parameter for a successful SPPS. researchgate.net Polystyrene (PS) resins are widely used, but for hydrophobic peptides or long sequences, aggregation can be a significant issue on traditional PS supports. sigmaaldrich.com To address this, more hydrophilic resins have been developed.

Polystyrene Resins: These are the most common and are available with various cross-linking agents like divinylbenzene (B73037) (DVB). peptide.com They are mechanically stable and swell well in common synthesis solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). peptide.comrsc.org

PEG-based Resins: Resins like ChemMatrix®, which are 100% polyethylene (B3416737) glycol (PEG), offer superior performance for synthesizing hydrophobic or long peptides. sigmaaldrich.combiotage.com The hydrophilic nature of the PEG matrix helps to prevent peptide aggregation. biotage.com

PEG-Polystyrene (PEG-PS) Grafted Resins: These resins, such as TentaGel, combine the properties of both PS and PEG, offering improved reaction kinetics. rsc.org

For the synthesis of peptide acids like this compound, a Wang or a 2-chlorotrityl chloride (2-CTC) resin is often employed. researchgate.netbiorxiv.org The loading of the first amino acid onto the resin is a crucial step. For 2-CTC resin, standard protocols using the corresponding Fmoc-amino acid are available. researchgate.net The initial loading capacity of the resin is an important factor to consider, as lower loading levels can sometimes improve the purity of the final peptide by reducing aggregation. biotage.com

| Resin Type | Composition | Key Features | Recommended For |

| Polystyrene (PS) | Polystyrene cross-linked with divinylbenzene (DVB). peptide.comrsc.org | Good mechanical stability, swells in DCM and DMF. peptide.comrsc.org | Small peptides. sigmaaldrich.com |

| ChemMatrix® | 100% Polyethylene glycol (PEG). sigmaaldrich.com | High chemical stability, excellent swelling in polar solvents, reduces peptide aggregation. sigmaaldrich.combiotage.com | Large or hydrophobic peptides. sigmaaldrich.com |

| PEG-PS Grafted | Polystyrene with grafted polyethylene glycol chains. rsc.org | Improved hydrophilicity and reaction kinetics compared to PS. rsc.org | Difficult peptide sequences. rsc.org |

| Wang Resin | Polystyrene-based resin with a p-alkoxybenzyl alcohol linker. biorxiv.org | Acid-labile linker suitable for the synthesis of peptide acids. biorxiv.org | Peptide acids. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Polystyrene-based resin with a highly acid-labile linker. researchgate.netgoogle.com | Allows for mild cleavage conditions, minimizing side reactions. researchgate.net | Protected peptide fragments and peptide acids. researchgate.net |

Coupling Reagent Optimization for Hindered Amino Acids

The formation of the peptide bond between the sterically hindered amino acid isoleucine (Ile) and the subsequent glycine residue requires efficient coupling reagents. biorxiv.org Standard carbodiimide reagents like DCC and DIC are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. peptide.comthaiscience.info

However, for challenging couplings, more potent activating reagents are often necessary. sigmaaldrich.com These are typically based on phosphonium (B103445) or aminium salts. sigmaaldrich.com

Uronium/Aminium Reagents: HBTU, TBTU, and HCTU are popular choices that generate reactive OBt or O-6-ClBt esters. peptide.comsigmaaldrich.com HATU, which forms highly reactive OAt esters, is one of the most efficient reagents, particularly for hindered couplings. sigmaaldrich.com COMU, an Oxyma-based reagent, is also highly effective and offers a safer alternative to explosive HOBt/HOAt-based reagents. biorxiv.orgbachem.com

Phosphonium Reagents: PyBOP and PyAOP are effective coupling reagents, with PyAOP being particularly potent due to the formation of OAt esters. peptide.comsigmaaldrich.com

Microwave-assisted synthesis can significantly enhance coupling efficiency, especially for sterically hindered residues, by increasing the reaction rate and allowing for shorter reaction times. biorxiv.org For instance, microwave-assisted acylation of isoleucine has been shown to achieve significantly higher conversion rates compared to conventional methods. biorxiv.org

| Coupling Reagent | Class | Key Characteristics |

| DIC/HOBt | Carbodiimide/Additive | Standard, cost-effective, minimizes racemization. peptide.comthaiscience.info |

| HBTU/TBTU | Uronium/Aminium | Efficient, widely used in SPPS. peptide.comsigmaaldrich.com |

| HCTU | Uronium/Aminium | More reactive than HBTU. sigmaaldrich.com |

| HATU | Uronium/Aminium | Highly efficient for hindered couplings due to HOAt activation. sigmaaldrich.com |

| COMU | Uronium/Aminium | High efficiency comparable to HATU, safer (Oxyma-based). biorxiv.orgbachem.com |

| PyBOP | Phosphonium | Efficient, byproducts are less hazardous than BOP. peptide.com |

Deprotection Strategies and their Impact on this compound Stability

The benzyloxycarbonyl (Z) group is typically used for N-terminal protection in solution-phase synthesis and is generally stable to the conditions of Fmoc-based SPPS. peptide.compeptide.com In standard Fmoc-SPPS, the temporary Fmoc protecting group is removed at each cycle using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in DMF. google.comresearchgate.net

The Z-group, on the other hand, is stable to these basic conditions. peptide.com Its removal is typically achieved at the end of the synthesis by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst) or by transfer hydrogenolysis. peptide.comthieme-connect.de This orthogonality allows for the synthesis of protected peptide fragments on the solid support, which can then be cleaved from the resin and used in subsequent fragment condensation reactions. peptide.com

Final cleavage of the peptide from an acid-labile resin like Wang or 2-CTC is accomplished using an acid cocktail, typically containing trifluoroacetic acid (TFA). bachem.com The Z-group is generally stable to moderate concentrations of TFA, allowing the peptide to be cleaved from the resin with the Z-group still intact. masterorganicchemistry.com However, prolonged exposure to strong acids can lead to its removal. The stability of the Z-group during deprotection is a key consideration for maintaining the integrity of the final product.

Enzymatic Synthesis of this compound and Related Peptides

The chemoenzymatic approach to peptide synthesis, which utilizes hydrolase enzymes to catalyze the stereoselective formation of peptide bonds, offers a cleaner and milder alternative to purely chemical methods. nih.govnih.gov This strategy avoids the often harsh conditions and complex protection-deprotection steps associated with traditional chemical synthesis. nih.govnih.gov However, the synthesis of oligopeptides longer than dipeptides can be challenging due to a limited understanding of enzymatic mechanisms and difficulties in optimizing reaction conditions like pH and temperature. nih.govnih.gov

Enzyme-Specific Activation in Aqueous Dipeptide Synthesis

Enzymatic peptide synthesis can proceed through either thermodynamically or kinetically controlled processes. mdpi.com The kinetically controlled approach is often favored. In this method, the specificity of the enzyme for the acyl donor is a primary determinant of the reaction rate. nih.gov For instance, studies on the synthesis of Z-IQ dipeptide using granulosain showed high yields when using an N-terminally benzyloxycarbonyl (Z)-protected isoleucine p-nitrophenyl ester (Z-Ile-ONp) as the acyl donor. nih.gov

A significant advancement in this area is the concept of "enzyme-specific activation." This strategy moves beyond mimicking the natural substrate of an enzyme. For example, while the guanidinophenyl ester (OGp) group was initially used to mimic arginine for trypsin-catalyzed synthesis, it was found that its effectiveness is also heavily tied to its leaving group ability. ru.nlresearchgate.net This realization led to the exploration of simpler, more accessible ester groups. Research has shown that benzyl (B1604629) (OBn) and dimethylaminophenyl (ODmap) esters can be effective activating groups for papain-catalyzed dipeptide synthesis in aqueous media. ru.nlnih.gov These esters, when attached to a Z-protected glycine (Z-Gly-Act), showed promising results, offering a more practical alternative to the expensive and hydrolytically sensitive OGp esters. ru.nlnih.gov

Chemoenzymatic Approaches for Peptide Bond Formation

Chemoenzymatic synthesis is particularly advantageous for producing dipeptides and tripeptides, often resulting in higher yields and being more environmentally friendly than conventional methods. mdpi.com Papain is a frequently used enzyme in this context, capable of catalyzing the oligomerization of various amino acids. nih.govresearchgate.net For example, papain has been successfully used to synthesize diblock and random co-oligopeptides of L-lysine and L-alanine. researchgate.net

The synthesis of longer peptides via chemoenzymatic methods remains a challenge, but progress is being made through the use of recombinant enzymes, substrate mimetics, and optimized reaction conditions such as frozen aqueous media. nih.govnih.gov For instance, α-chymotrypsin has been used to catalyze peptide synthesis in frozen aqueous solutions, leading to significantly increased yields. nih.gov These approaches broaden the applicability of chemoenzymatic synthesis for creating complex peptides. nih.govnih.gov

Protecting Group Chemistry and its Role in this compound Synthesis

Protecting groups are fundamental in peptide synthesis to prevent unwanted side reactions and ensure the correct amino acid sequence. peptide.compharmaceutical-networking.com The synthesis of a peptide is typically carried out from the C-terminus to the N-terminus, necessitating the protection of the α-amino group of each incoming amino acid. pharmaceutical-networking.comthieme-connect.de

N-Terminal Benzyloxycarbonyl (Z) Group Applications

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, was a foundational development in modern peptide synthesis. pharmaceutical-networking.com It is widely used for the temporary protection of the α-amino group, particularly in solution-phase synthesis. peptide.compharmaceutical-networking.comwikipedia.org The Z group is valued for its ability to suppress racemization during peptide bond formation and its stability under various conditions. thieme-connect.de

The Z group is typically introduced using benzyl chloroformate (Z-Cl) under Schotten-Baumann conditions. thieme-connect.de Z-protected amino acids are often crystalline and stable, making them easy to handle. pharmaceutical-networking.comthieme-connect.de Deprotection of the Z group can be achieved through catalytic hydrogenation or by using strong acids, offering versatility in synthetic strategies. pharmaceutical-networking.comthieme-connect.de While it has seen less use in solid-phase peptide synthesis (SPPS), it remains a crucial tool for solution-phase methods and for the protection of amino acid side chains. peptide.comwikipedia.org

Orthogonal Protection Strategies for Side Chains and C-Terminus

Orthogonal protection is a key principle in complex peptide synthesis, allowing for the selective removal of one type of protecting group without affecting others. nih.govacs.orgiris-biotech.de This is crucial for managing the various reactive functional groups present in amino acid side chains and at the C-terminus. peptide.com

In a typical strategy involving an N-terminal Z group, which is often used in solution-phase synthesis, side-chain protecting groups and a C-terminal protecting group must be chosen that are stable to the conditions used for Z-group removal (e.g., hydrogenolysis). bachem.com For example, a common orthogonal combination in solution synthesis is the use of a Boc (tert-butyloxycarbonyl) group for N-terminal protection in conjunction with a benzyl (Bzl) group for side-chain protection, or a Z group with a tert-butyl (tBu) group. bachem.com The tBu group, for instance, is stable to the basic conditions used to remove an Fmoc group and the hydrogenolysis conditions for a Z group, but is readily cleaved by strong acids like trifluoroacetic acid (TFA). iris-biotech.de This allows for a planned, sequential deprotection scheme, which is essential for the synthesis of well-defined peptides like this compound. The development of novel deprotection methods, such as the hydrogenolysis of the Fmoc group under mildly acidic conditions, further expands the versatility of orthogonal strategies. nih.gov

Advanced Coupling Chemistries for this compound Formation

The formation of the amide bond between two amino acids is a critical step in peptide synthesis, known as peptide coupling. bachem.com This process involves the activation of the carboxyl group of one amino acid to facilitate its reaction with the amino group of another. bachem.com

Over the years, numerous coupling reagents have been developed to improve efficiency and minimize side reactions, particularly racemization. bachem.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), have been in use for a long time and are often employed with additives like 1-hydroxybenzotriazole (HOBt) to reduce the risk of racemization. bachem.com

More advanced coupling reagents include phosphonium and uronium salts, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate). bachem.compnas.org HATU is recognized for its high efficiency, leading to faster acylation rates and reduced racemization, especially for "difficult" sequences that may include sterically hindered amino acids like isoleucine. pnas.org These reagents require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to proceed. bachem.com The choice of coupling reagent and conditions is critical for the successful synthesis of a tetrapeptide like this compound, ensuring high yields and stereochemical purity.

Carbodiimide-Based Methods (e.g., DCC-HOBt)

Carbodiimide-mediated coupling is a cornerstone of peptide synthesis, widely employed for its efficiency and simplicity. jpt.com N,N'-Dicyclohexylcarbodiimide (DCC) has been a popular condensation reagent since 1955. bachem.com The mechanism involves the reaction of the carboxyl group of the N-protected amino acid (e.g., Z-Isoleucine) with DCC to form a highly reactive O-acylisourea intermediate. creative-peptides.comnih.gov This intermediate is then attacked by the nucleophilic amino group of the next amino acid (e.g., Glycine methyl ester) to form the desired peptide bond. creative-peptides.com

A significant drawback of using DCC alone is the risk of racemization of the activated amino acid and the formation of a stable N-acylurea byproduct, which terminates the coupling reaction. bachem.com To mitigate these issues, additives are almost universally employed. 1-Hydroxybenzotriazole (HOBt) is a classic additive that functions by trapping the O-acylisourea intermediate to form a HOBt-active ester. creative-peptides.com This active ester is more stable than the O-acylisourea but still highly reactive towards the amine component, and its formation proceeds with a significantly reduced rate of racemization. bachem.comcreative-peptides.com The combination of DCC and HOBt is a robust method for both solution-phase and solid-phase peptide synthesis. bachem.com The byproduct of the DCC reaction, dicyclohexylurea (DCU), is poorly soluble in many organic solvents, which can facilitate its removal in solution-phase synthesis but can be problematic in solid-phase approaches. bachem.comcreative-peptides.com

| Reagent/Component | Function in this compound Synthesis |

| Z-Isoleucine | The N-terminally protected starting amino acid. The Z (benzyloxycarbonyl) group prevents self-coupling. bachem.com |

| Gly-Gly-OH precursor | The dipeptide C-terminal fragment to be coupled with Z-Isoleucine. |

| DCC | The carbodiimide coupling agent that activates the carboxylic acid group of Z-Isoleucine. creative-peptides.com |

| HOBt | An additive that reacts with the activated intermediate to form a more stable active ester, suppressing racemization and N-acylurea formation. bachem.comcreative-peptides.com |

| Solvent (e.g., DMF, DCM) | Provides the medium for the reaction. creative-proteomics.com |

Active Ester and Azide (B81097) Coupling Techniques

Active ester methods provide an alternative to the in situ activation required by carbodiimides. In this approach, the N-protected amino acid is pre-activated by converting it into a stable but reactive ester. bachem.com Commonly used active esters include N-hydroxysuccinimide (OSu) or pentafluorophenyl (OPfp) esters. bachem.com These can often be isolated, purified, and stored before use. bachem.com The coupling reaction then simply involves mixing the active ester with the amine component. This method minimizes side reactions associated with carbodiimide activation and is particularly useful when the amine component has other functional groups that could react with the coupling reagent. bachem.com

The azide coupling method is one of the oldest yet still valuable techniques, especially for coupling peptide fragments, as it is known to have a very low risk of racemization. bachem.comuniurb.it The process involves converting the C-terminal carboxyl group of a peptide fragment into an acyl azide. This azide is then reacted with the N-terminal amino group of another fragment. bachem.com A newer variation, transfer active ester condensation, involves converting the peptide azide into a more efficient active ester using reagents like HOCt or HOAt before the final coupling step. capes.gov.br

Four-Component Condensation Approaches

The Ugi four-component condensation (4CC) is a multicomponent reaction that can generate peptide-like molecules in a single step from an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. mdpi.com This reaction is known for its high atom economy and efficiency in creating molecular diversity. mdpi.com While powerful for generating peptidomimetic libraries, its application for the synthesis of a simple, specific sequence like this compound is less direct than stepwise methods. nih.govnih.gov In principle, the peptide backbone can be constructed via the Ugi reaction, but it would require careful selection of starting materials and potentially subsequent modifications to yield the exact target structure. scispace.comresearchgate.net The feasibility of using 4CC for peptide synthesis, including on a solid support, has been demonstrated. scispace.com

Challenges and Innovations in this compound Synthesis

The synthesis of any peptide is accompanied by potential challenges, including side reactions that can lower yield and purity. The structure of this compound presents specific issues related to its constituent amino acids.

Minimization of Racemization during Coupling

Racemization, the loss of stereochemical integrity at the α-carbon, is a major concern during peptide bond formation, particularly for all amino acids except glycine and proline. bachem.com The isoleucine residue in this compound is susceptible to this side reaction. Racemization typically occurs via the formation of an oxazolone (B7731731) (azlactone) intermediate from the activated carboxylic acid. nih.govrsc.org The presence of an electron-withdrawing group on the α-amino nitrogen, such as in a growing peptide chain, significantly increases this tendency. bachem.com However, standard urethane-based protecting groups like Z (benzyloxycarbonyl), Boc, and Fmoc generally preserve optical purity upon activation. bachem.com

Several factors influence the degree of racemization, and various strategies have been developed for its suppression. rsc.org

| Factor | Condition Favoring Racemization | Condition Minimizing Racemization |

| Coupling Reagent | Highly reactive reagents without additives. highfine.com | Use of additives like HOBt, HOAt, or Oxyma. bachem.comhighfine.com |

| Base | Strong bases like N,N-diisopropylethylamine (DIPEA). highfine.com | Weaker bases like N-methylmorpholine (NMM) or collidine. bachem.comhighfine.com |

| Temperature | Elevated temperatures. rsc.org | Low temperatures are recommended for carbodiimide-mediated couplings. bachem.com |

| Solvent | Certain solvents can promote the formation and enolization of the oxazolone intermediate. rsc.org | Polar solvents are generally used. |

The use of additives like HOBt with carbodiimides is a primary strategy to prevent racemization by diverting the reaction path away from oxazolone formation. peptide.com

Synthesis of "Difficult" Sequences and their Resolution

While this compound is a short peptide, sequences containing hydrophobic residues like isoleucine or repeating glycine units can be challenging, especially in longer peptides intended for solid-phase synthesis (SPPS). nih.gov These are often termed "difficult sequences" because they have a high potential to form stable secondary structures (β-sheets) and aggregate. nih.gov This aggregation can hinder solvent and reagent access to the reactive sites on the resin, leading to incomplete coupling and deprotection steps. peptide.com The Gly-Gly motif itself can be problematic in some contexts. sigmaaldrich.com

To address these issues, several techniques have been developed:

Disrupting Secondary Structures: The introduction of pseudoprolines or backbone protecting groups like 2,4-dimethoxybenzyl (Dmb) can disrupt the hydrogen bonding that leads to aggregation. peptide.comsigmaaldrich.com For sequences containing Gly-Gly, using a pre-formed Fmoc-Ala-(Dmb)Gly-OH or Fmoc-Gly-(Dmb)Gly-OH dipeptide can improve synthesis. sigmaaldrich.comiris-biotech.de

Specialized Reagents and Conditions: Increasing coupling temperature, using microwave assistance, or employing more potent coupling agents like HATU can help overcome the difficulties of coupling onto an aggregated chain. peptide.comiris-biotech.de Chaotropic salts can also be added to disrupt aggregation. peptide.com

Structural and Conformational Elucidation of Z Ile Gly Gly Oh and Peptide Analogues

Spectroscopic Characterization of Z-Ile-Gly-Gly-OH Conformation

Solution-state and solid-state spectroscopic methods provide a wealth of information regarding the local and global conformational features of peptides. These techniques are instrumental in defining the secondary structure, dihedral angles, and dynamic behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dihedral Angles and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and dynamics of molecules in solution. For peptides like this compound, NMR experiments can provide crucial information about the backbone dihedral angles (φ, ψ) and the side-chain conformations.

In related Z-protected peptides, such as Z-Ala-Ile-OH, NMR studies in solution have been used to elucidate conformational preferences. iucr.org For this compound, one would expect to observe distinct chemical shifts for the amide protons, which can provide insights into their hydrogen-bonding environment. The temperature dependence of these amide proton chemical shifts can further distinguish between solvent-exposed and intramolecularly hydrogen-bonded protons, revealing the presence of stable secondary structures like β-turns or extended conformations.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Peptide Residues

| Residue | Amide NH (ppm) | α-CH (ppm) | Side Chain Protons (ppm) |

| Isoleucine (Ile) | 7.8 - 8.5 | 3.9 - 4.4 | β-CH: 1.8-2.1, γ-CH₂: 1.1-1.5, γ-CH₃: 0.8-1.0, δ-CH₃: 0.8-1.0 |

| Glycine (B1666218) (Gly) | 8.0 - 8.7 | 3.8 - 4.2 | - |

Note: These are general ranges and can vary based on solvent, temperature, and peptide conformation.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a sensitive method for probing the secondary structure of peptides and proteins in solution. wikipedia.org The technique measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum provides a characteristic signature for different types of secondary structures, such as α-helices, β-sheets, and random coils.

For a small peptide like this compound, the CD spectrum would be expected to be a composite of the contributions from the peptide backbone and the aromatic Z-group. In studies of other Z-protected peptides, the Z-group itself can exhibit a distinct CD signal. researchgate.net The analysis of the far-UV CD spectrum (typically 190-250 nm) of this compound would reveal the predominant secondary structural elements. For instance, a negative band around 215-220 nm is often indicative of β-sheet or β-turn structures, while a strong negative band below 200 nm is characteristic of a random coil conformation. The presence of a β-turn, a common structural motif in short peptides, could be stabilized by a hydrogen bond between the C=O of the Z-group and the NH of the second glycine residue.

Table 2: Characteristic Far-UV CD Maxima for Peptide Secondary Structures

| Secondary Structure | Positive Maxima (nm) | Negative Maxima (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| β-Turn | Varies with turn type | Varies with turn type |

| Random Coil | ~212 | ~198 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.orgcdnsciencepub.com These methods are highly sensitive to the local chemical environment and hydrogen bonding, making them excellent tools for analyzing peptide conformation.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the amide I (primarily C=O stretching) and amide II (a combination of N-H in-plane bending and C-N stretching) vibrations. The frequencies of these bands are diagnostic of the peptide's secondary structure. For example, the amide I band for β-sheet structures typically appears at a lower frequency (around 1620-1640 cm⁻¹) compared to α-helices (1650-1660 cm⁻¹) and random coils (around 1655 cm⁻¹).

In the context of Z-protected peptides, the carbonyl group of the benzyloxycarbonyl moiety would also give rise to a distinct stretching vibration, typically in the range of 1690-1710 cm⁻¹. The N-H stretching region (around 3200-3400 cm⁻¹) can provide direct evidence for hydrogen bonding, with bonded N-H groups showing broader and lower frequency bands. latamjpharm.org

Raman spectroscopy offers advantages for studying aqueous solutions and for probing non-polar vibrations. The analysis of Raman spectra of peptides can provide complementary information on the backbone and side-chain conformations.

Table 3: Typical Infrared Absorption Frequencies for Peptide Amide Bands

| Vibrational Mode | Frequency Range (cm⁻¹) | Structural Correlation |

| Amide A (N-H stretch) | 3200 - 3400 | Hydrogen bonding status |

| Amide I (C=O stretch) | 1600 - 1700 | Secondary structure sensitive |

| Amide II (N-H bend, C-N stretch) | 1510 - 1580 | Secondary structure sensitive |

X-ray Crystallography of this compound Containing Peptides

X-ray crystallography provides the most definitive and high-resolution structural information for molecules that can be crystallized. This technique allows for the precise determination of atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unparalleled view of the molecule's three-dimensional architecture.

Single-Crystal Structure Determination

While a single-crystal structure of this compound has not been reported in the Cambridge Structural Database, studies on analogous Z-protected peptides provide valuable insights into the likely solid-state conformation. For example, the crystal structure of the related dipeptide Z-Ala-Ile-OH reveals a specific packing arrangement and intermolecular interactions that dictate the formation of microtubes. iucr.org

The crystallization of small, flexible peptides like this compound can be challenging. However, should a suitable crystal be obtained, X-ray diffraction analysis would yield precise values for the backbone dihedral angles (φ and ψ) for each residue. This would definitively establish the presence of any secondary structural elements, such as β-turns or extended strands. The conformation of the isoleucine side chain and the orientation of the Z-protecting group relative to the peptide backbone would also be precisely determined.

Analysis of Molecular Packing and Intermolecular Interactions

The crystal structure not only reveals the conformation of an individual molecule but also provides detailed information about how molecules pack together in the solid state. This molecular packing is governed by a network of intermolecular interactions, including hydrogen bonds, van der Waals forces, and, in the case of this compound, potential π-π stacking interactions involving the phenyl ring of the Z-group.

In the crystal lattice of Z-Ala-Ile-OH, for instance, a network of hydrogen bonds is observed, including a head-to-tail interaction between the carboxylic acid group of one molecule and the Z-group carbonyl of a symmetry-related molecule. iucr.org Similar hydrogen bonding patterns would be expected to play a crucial role in the crystal packing of this compound. The analysis of these interactions is critical for understanding the forces that drive self-assembly and crystallization. The arrangement of the hydrophobic isoleucine side chains and the aromatic Z-groups would likely define specific hydrophobic and aromatic interaction zones within the crystal lattice.

Correlation between Crystal Structure and Self-Assembly Propensities

The ability of peptides to self-assemble into well-defined nanostructures is intricately linked to their primary amino acid sequence and the resulting solid-state packing. The crystal structure of a peptide building block provides crucial insights into the noncovalent interactions, such as hydrogen bonding and van der Waals forces, that govern its supramolecular organization. iucr.orgfrontiersin.org Understanding this relationship is fundamental for the rational design of novel biomaterials with tailored properties. iucr.org

Studies on short peptides have demonstrated that their self-assembly into structures like nanofibers, nanotubes, and vesicles is highly dependent on the amino acid sequence. nih.gov Even subtle changes in the sequence can lead to significant differences in the resulting nanostructures. nih.gov For instance, research on tripeptides containing phenylalanine and isoleucine revealed a propensity to form nanofibers composed of laterally associated filaments. nih.gov The molecular arrangements within these assemblies were diverse and dictated by the specific peptide sequence, which influences both the conformation of the peptide building blocks and the sidechain interactions at the filament interfaces. nih.gov

The crystal structure of Z-Ala-Ile-OH, a protected dipeptide, reveals a tail-to-head hydrogen bond between the hydroxyl group of isoleucine and the carboxyl group of the Z-protection group of a symmetry-related molecule. iucr.org This specific hydrogen bonding pattern, along with other intermolecular interactions, leads to the formation of hollow microtubes with orthorhombic symmetry upon evaporation. iucr.org This highlights a direct correlation between the single-crystal structure and the self-assembly mechanism. iucr.orgresearchgate.net

The process of self-assembly is driven by a complex interplay of noncovalent interactions. frontiersin.org These include hydrogen bonding, hydrophobic interactions, π-π stacking, and electrostatic forces. frontiersin.org Peptides that exhibit self-assembling behavior often adopt specific backbone conformations that facilitate these interactions. nih.gov

Table 1: Correlation of Peptide Sequence and Self-Assembled Structures

| Peptide Sequence/Derivative | Self-Assembled Structure | Key Interactions |

| Phenylalanine and Isoleucine Tripeptides | Nanofibers | Lateral association of filaments, hydrophobic interactions, hydrogen bonding. nih.gov |

| Z-Ala-Ile-OH | Orthorhombic Microtubes | Tail-to-head hydrogen bonding. iucr.org |

| Diphenylalanine (Phe-Phe) | Hexagonal Nanotubes | Aromatic interactions. iucr.org |

| Boc-L-Pro-m-ABA-Aib-OMe | Helical Motif | Intermolecular hydrogen bonding, π-π interactions, van der Waals forces. researchgate.net |

Computational Modeling and Molecular Simulations

Computational methods are powerful tools for investigating the structural dynamics and energetic landscapes of peptides, providing insights that complement experimental data. researchgate.netnih.gov

Molecular dynamics (MD) simulations offer a way to explore the conformational flexibility of peptides like this compound in various environments. nih.govplos.org These simulations can reveal the preferred conformations and the transitions between them over time. For instance, MD simulations of heptapeptides containing Asn-Gly sequences have been used to study their folding and dynamics in explicit water solvent, providing insights into their propensity to form β-turn structures. plos.org

Classical MD simulations can be employed to study the structural modifications of molecules like glycine zwitterions in aqueous solutions, revealing details about hydration layers and intermolecular interactions. nih.gov Such simulations can elucidate how factors like concentration and the presence of ions affect the peptide's structure and dynamics. nih.gov For this compound, MD simulations could map its conformational landscape, identifying stable secondary structural motifs and the hydrogen bonding networks that stabilize them.

Quantum chemical calculations provide a high level of theory for determining the energetic and geometric parameters of molecules. aspbs.comrsc.org Methods like Density Functional Theory (DFT) are used to investigate the conformational space of peptides and to establish relationships between their structure and experimental spectra. researchgate.net For example, DFT calculations have been used to study model tripeptides to identify intramolecular and peptide-solvent hydrogen bonds from spectral shifts. researchgate.net

The Fragment Molecular Orbital (FMO) method is a quantum chemical approach applicable to large biomolecules like proteins, providing detailed information about inter-fragment interaction energies. nih.govresearchgate.net For a tripeptide like this compound, quantum chemical calculations can be used to obtain precise geometries of different conformers and to calculate their relative energies, thus identifying the most stable structures. These calculations can also provide insights into the nature of intramolecular hydrogen bonds and other stabilizing interactions. researchgate.net A comprehensive computational study of all 8000 capped tripeptides using a combination of DFT, semi-empirical quantum mechanics, and solvation methods has provided a vast dataset of conformational energies, offering insights into the structural preferences of small peptide fragments. nih.gov

Table 2: Computational Methods in Peptide Structural Analysis

| Computational Method | Application | Information Obtained |

| Molecular Dynamics (MD) Simulations | Exploring conformational landscapes. plos.org | Preferred conformations, transitional pathways, dynamics in solvent. plos.org |

| Quantum Chemical Calculations (e.g., DFT) | Determining energetic and geometric parameters. researchgate.net | Stable conformer geometries, relative energies, intramolecular interactions. researchgate.netresearchgate.net |

| Fragment Molecular Orbital (FMO) Method | Analyzing large biomolecules. nih.gov | Inter-fragment interaction energies. nih.govresearchgate.net |

| Coarse-Grained Modeling | Simplifying complex systems. nih.gov | Initial models of peptide structures for further refinement. nih.gov |

Molecular Dynamics (MD) Simulations of this compound Conformational Landscapes.

Analysis of Secondary Structural Motifs in this compound Derivatives

The secondary structure of peptides, which includes motifs like α-helices and β-sheets, is crucial for their biological function and material properties. wikipedia.org The specific sequence of amino acids strongly influences the propensity to form these structures. wikipedia.org

The α-helix is a common secondary structure stabilized by hydrogen bonds between the C=O group of residue i and the N-H group of residue i+4. wikipedia.org Certain amino acids, such as alanine, leucine, and methionine, have a high propensity to form α-helices, while proline and glycine are considered helix-breakers. wikipedia.org The stability of an α-helix is influenced by factors including the amino acid sequence, the length of the peptide, and the surrounding environment. explorationpub.com For instance, studies have shown that the propensities of certain amino acid pairings to be in an α-helix can vary with the helix length. nih.gov While glycine generally has a poor helix-forming propensity, its presence can be accommodated, and in some cases, pairings like ALA:GLY show an increased propensity with increasing helix length. nih.govjackwestin.com

β-sheets are another major secondary structural element, formed by hydrogen bonds between adjacent polypeptide chains, which can be arranged in a parallel or antiparallel fashion. msu.edunih.gov The formation of β-sheets is influenced by the amino acid composition, with bulky side chains generally destabilizing this conformation. msu.edu However, isoleucine is a residue that is frequently found in β-sheets. tulane.edu

β-turns are structures that reverse the direction of the polypeptide chain and are often found on the surface of proteins. msu.edu They are critical for the formation of more complex structures like β-hairpins. nih.gov Glycine, due to its conformational flexibility, is frequently found in β-turns. plos.org Studies on the Aβ(25-35) peptide, which contains isoleucine and glycine, have shown that it can adopt a type I β-turn around the C-terminal residues. nih.gov The presence of both isoleucine and glycine in this compound suggests a potential for the formation of β-sheet and β-turn structures. The isoleucine residue can participate in β-sheet formation, while the flexible glycine residues can facilitate the formation of β-turns, which are crucial for the folding of the peptide chain. nih.govacs.org

Table 3: Amino Acid Propensities for Secondary Structures

| Amino Acid | Secondary Structure Propensity | Role in Structure |

| Alanine (Ala) | High α-helix propensity. wikipedia.org | Promotes helical formation. wikipedia.org |

| Isoleucine (Ile) | High β-sheet propensity. tulane.edu | Participates in β-sheet structures. tulane.edu |

| Glycine (Gly) | Low α-helix propensity; high β-turn propensity. plos.orgwikipedia.org | Acts as a helix-breaker; facilitates turns. plos.orgwikipedia.org |

| Proline (Pro) | Low α-helix propensity. wikipedia.org | Introduces kinks in helices. wikipedia.org |

| Leucine (Leu) | High α-helix propensity. wikipedia.org | Promotes helical formation. wikipedia.org |

| Methionine (Met) | High α-helix propensity. wikipedia.org | Promotes helical formation. wikipedia.org |

Influence of Z-Protecting Group on Peptide Backbone Conformation

The benzyloxycarbonyl (Z) protecting group at the N-terminus of the this compound peptide plays a significant role in dictating its backbone conformation. The introduction of an N-alkyl-type group like the Z-group fundamentally alters the peptide's structural possibilities in several ways. Firstly, it eliminates a hydrogen bond donor at the N-terminus, which can change the intramolecular and intermolecular hydrogen-bonding patterns that stabilize secondary structures. Secondly, the steric bulk of the Z-group can induce local conformational constraints, influencing the torsional angles (phi, ψ) of the adjacent isoleucine (Ile) residue and subsequent amino acids in the chain. nih.gov

Hydrogen Bonding Networks and Conformational Stability

Hydrogen bonding is a critical force in determining the structure and stability of peptides. nih.gov In this compound, a complex network of hydrogen bonds is possible, contributing to its conformational stability. While the Z-group removes one potential hydrogen bond donor from the N-terminal amine , the amide groups of the peptide backbone remain key participants. The backbone N-H groups of the glycine (Gly) residues can act as hydrogen bond donors, while the carbonyl C=O groups can act as acceptors. oup.com

Self-Assembly Mechanisms of this compound and Related Peptides

Short, protected peptides like this compound are known to be building blocks for the bottom-up fabrication of novel materials through molecular self-assembly. nih.gov This process is a spontaneous organization of molecules into stable, ordered supramolecular architectures driven by non-covalent interactions. nih.govnih.gov The self-assembly is typically hierarchical; the peptide's primary sequence and conformation (secondary structure) dictate how individual molecules interact to form initial nanostructures, which then organize into larger, more complex systems. torvergata.it

The specific combination of a bulky aromatic protecting group and a sequence of aliphatic and flexible amino acids in this compound makes it a candidate for forming highly ordered supramolecular structures. Research on analogous N-terminally protected dipeptides, such as Z-Ala-Ile-OH, has demonstrated their ability to self-assemble into hollow microtubes upon evaporation from solution. nih.gov This process often begins with the formation of simpler one-dimensional (1D) nanostructures like fibrils or nanoribbons, which then associate to form the more complex three-dimensional (3D) microtubular architecture. nih.govtorvergata.it The dimensions of these nanotubes, including their internal diameter, can often be controlled by the number of amino acids in the peptide sequence. nih.gov The ordered packing within the crystal structure of the peptide building block is often correlated with the final morphology of the self-assembled superstructure. nih.gov

| Peptide / Peptide Class | Observed Supramolecular Structure(s) | Reference |

|---|---|---|

| Z-Ala-Ile-OH | Hollow Microtubes | nih.gov |

| Diphenylalanine (FF) | Nanotubes, Nanoribbons, Nanofibers, Vesicles | nih.gov |

| Alkylated Peptide Amphiphiles (e.g., C16H31OVEVE) | 1D Giant Nanobelts | nih.gov |

| Cyclic Peptides (8-12 residues) | Nanotubes with controlled diameters | acs.org |

| GnD2 Peptides (n=4, 6, 8, 10) | Nanotubes and Nanovesicles | researchgate.net |

The self-assembly of this compound into ordered structures is a thermodynamically and kinetically driven process governed by a synergy of non-covalent interactions. nih.gov The primary forces at play are hydrogen bonding, hydrophobic interactions, π–π stacking, and van der Waals forces.

Hydrogen Bonding: As one of the most important forces, hydrogen bonding provides directionality and stability to the assembly. nih.gov Intermolecular hydrogen bonds between the backbones of adjacent peptides are crucial for forming the β-sheet-like structures that are the foundation of many fibrils and tubes. nih.gov

Hydrophobic Interactions: These are a major thermodynamic driving force for self-assembly in aqueous environments. nih.gov The hydrophobic side chain of isoleucine and the nonpolar part of the peptide backbone will interact to minimize contact with water, promoting aggregation. aip.org

π–π Stacking: For peptides containing aromatic groups, such as the benzyloxycarbonyl (Z) group in this compound, π–π stacking is an important driving force. nih.gov The interaction between the phenyl rings of adjacent molecules contributes significantly to the stabilization of the assembled structure.

Van der Waals Forces: These ubiquitous, short-range attractive forces become significant when molecules are closely packed, helping to stabilize the final supramolecular architecture. nih.gov

Molecular amphiphilicity, arising from the distinct hydrophobic (Z-group, Ile side chain) and hydrophilic (C-terminal carboxyl group, backbone amides) regions of the molecule, is a key factor that drives the formation of complex and stable nanostructures. rsc.org

| Driving Force | Description and Role in Assembly | Reference |

|---|---|---|

| Hydrogen Bonding | Provides structural directionality and stability, crucial for forming secondary structures like β-sheets. | nih.govnih.gov |

| Hydrophobic Interactions | A primary thermodynamic driving force, causing nonpolar regions to aggregate and minimize water exposure. | nih.govaip.org |

| π–π Stacking | Occurs between aromatic rings (e.g., from the Z-group), contributing to stability and order. | nih.gov |

| Electrostatic Interactions | Attractive or repulsive forces between charged groups that can guide assembly and stabilize the final structure. | nih.govaip.org |

| Van der Waals Forces | Weak, short-range attractions that enhance stability through close molecular packing. | nih.gov |

Enzymatic Interactions and Biological Activity Investigations Non Clinical

Substrate Specificity Studies with Z-ILE-GLY-GLY-OH Analogues

The specificity of an enzyme for its substrate is a critical aspect of its biological function. By studying analogues of this compound, researchers can map the preferences of an enzyme's active site.

The sequence of amino acids in a peptide substrate is a primary determinant of which enzyme will cleave it. Proteases often exhibit high specificity, recognizing a particular sequence of residues at or near the cleavage site. For instance, the protease Factor Xa has a preferred cleavage site of Ile-(Glu or Asp)-Gly-Arg, cleaving after the arginine residue. neb.com This sequence shares similarities with the N-terminal portion of this compound. The most common secondary cleavage site for Factor Xa is Gly-Arg. neb.com

Studies on the thermostable alkaline protease from Bacillus sp. No. AH-tOt using oxidized insulin (B600854) B-chain as a substrate have shown unique cleavage site preferences, such as the His10-Leu11 bond. tandfonline.com Other enzymes, like pepsin, preferentially cleave at bulky hydrophobic or aromatic residues such as Phenylalanine, Tyrosine, Tryptophan, and Leucine. expasy.org The presence of an Isoleucine (Ile) residue in this compound suggests potential interaction with proteases that favor hydrophobic residues at the binding site. The process of proteolysis involves the enzyme binding to the substrate and catalyzing the cleavage of a specific peptide bond, leading to an acyl-enzyme intermediate which is then hydrolyzed.

Kinetic analyses are often performed using chromogenic or fluorogenic substrates where the cleavage of the peptide releases a reporter molecule. pnas.orgasm.org Studies on various Z-protected peptide substrates with different enzymes have yielded a range of kinetic values, illustrating how changes in the peptide sequence affect enzyme recognition and turnover. For example, fibroblast activation protein (FAP) shows different efficiencies for cleaving various dipeptide substrates, with the highest catalytic efficiency observed for Ile-Pro-AFC. sci-hub.se Similarly, serine carboxypeptidases from Absidia zychae have been characterized using a variety of Z-peptides, showing variable Km values but relatively constant kcat values across different substrates. tandfonline.com

Table 1: Kinetic Parameters of Various Proteases with Z-Peptide Analogues

The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group in peptide synthesis. researchgate.net Its primary function is to temporarily mask the N-terminal amino group to prevent unwanted side reactions during the formation of peptide bonds. researchgate.netpeptide.combachem.com However, the Z-group is not merely a passive shield; it can actively influence the peptide's interaction with enzymes.

The presence of the Z-group can significantly affect catalytic efficiency. acs.org For example, in studies with the enzyme pepsin, changing the N-terminal blocking group of a substrate from a single Z-group to a larger Z-Gly-Gly moiety resulted in a 100-fold increase in kcat, demonstrating the importance of interactions involving substrate groups distant from the actual cleavage site. acs.org This suggests that the Z-group and adjacent residues can engage in "secondary interactions" with the enzyme, potentially inducing a more favorable conformation at the catalytic site. acs.org The aromatic nature of the benzyl (B1604629) component of the Z-group may also participate in hydrophobic or π-π stacking interactions with amino acid residues surrounding the enzyme's active site, thereby enhancing substrate affinity. ontosight.aiacs.org

Kinetic Analysis of Enzyme-Peptide Interactions (e.g., Km, kcat Determination).

Interactions with Specific Proteases and Peptidases

The specific interactions between this compound analogues and various proteases are explored through inhibition studies and the development of enzyme-specific assays, which have applications in diagnostics and drug discovery.

Peptides and their derivatives can act as enzyme inhibitors by binding to the active site without being productively cleaved, thus blocking access for the natural substrate. mdpi.complos.org Derivatives of Z-protected peptides have been synthesized and tested as inhibitors for a range of proteases. A notable example involves lysinal derivatives, which are peptide aldehydes. Z-Val-lysinal was found to be a potent competitive inhibitor of Achromobacter protease I, a lysine-specific serine protease, with a very low inhibition constant (Ki) of 6.5 nM. tandfonline.com The potency of these inhibitors suggests that they function as transition-state analogues, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. tandfonline.com

Other examples include peptidyl fluoromethyl ketones (FMKs), where the reactive FMK group forms a covalent bond with active site residues, typically cysteine or serine. mdpi.com For instance, Z-Phe-Ala-CH₂F is an effective inhibitor of cathepsins B and L, which are cysteine proteases. mdpi.com The specificity of these inhibitors is largely determined by the peptide sequence, which directs the inhibitor to the active site of the target protease. tandfonline.com

Table 2: Inhibition Constants (Ki) for Z-Peptide Analogue Inhibitors

Z-protected peptides are valuable scaffolds for creating enzyme-specific assays, particularly fluorogenic assays. nih.gov In these assays, the peptide substrate is conjugated to a fluorophore and a quencher. In the intact molecule, the quencher suppresses the fluorescence of the fluorophore through resonance energy transfer. nih.gov When the target enzyme cleaves the peptide linker, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

For example, Z-Gly-Pro-AMC serves as a fluorogenic substrate for prolyl endopeptidases. glpbio.com Cleavage of the bond after the proline residue by the enzyme releases the highly fluorescent 7-amido-4-methylcoumarin (AMC) group. glpbio.com Similarly, substrates like Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are used to assay for cathepsin B activity. nih.govnih.gov The development of such assays allows for the sensitive and continuous monitoring of enzyme activity, which is crucial for high-throughput screening of potential inhibitors and for diagnostic applications. nih.govnih.gov The specificity of the assay is conferred by the peptide sequence, making it possible to design probes for a wide variety of proteases. nih.gov

Inhibition Studies Using this compound Derivatives as Probes.

Modulation of Biological Processes through Enzyme Interactions (in Research Models)

Extensive searches of scientific literature did not yield specific research data on the direct enzymatic interactions or biological activities of the compound this compound. While related peptide compounds are utilized in biochemical research to study enzyme activities and protein interactions, no studies detailing the specific effects of this compound were identified. The following sections reflect the absence of available data for this specific compound.

Impact on Metabolic Pathways in Cellular Systems

No research data is currently available to detail the specific impact of this compound on metabolic pathways in cellular systems. While amino acids and their derivatives can influence metabolic processes, the precise role of this particular peptide has not been documented in the reviewed scientific literature.

Influence on Protein Processing and Turnover

There is no available scientific information regarding the influence of this compound on protein processing and turnover. Studies on protein turnover often involve the analysis of specific amino acids, but the effect of this N-terminally protected tripeptide has not been a subject of published research.

Advanced Biochemical and Chemical Biology Applications of Z Ile Gly Gly Oh

Role in Advanced Biomaterials Research

The unique amphiphilic nature of this compound positions it as a candidate for the development of novel biomaterials. The principles of peptide self-assembly are central to this application, where molecules are rationally designed to form ordered nanostructures spontaneously. uq.edu.au

In the field of tissue engineering, self-assembling peptides are used to create nanofibrous hydrogels that mimic the natural extracellular matrix (ECM). nih.govuchicago.edumdpi.com These scaffolds provide a three-dimensional environment conducive to cell culture, differentiation, and tissue regeneration studies. nih.govacs.org The process is driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. mdpi.comfrontiersin.org

The structure of this compound is well-suited for this purpose. The benzyloxycarbonyl (Z) group and the isoleucine (Ile) residue form a significant hydrophobic domain, while the glycine-glycine dipeptide and the C-terminal carboxyl group provide a hydrophilic counterpart. This amphiphilicity is a key driver for the self-assembly of peptides into nanofibers, which subsequently entangle to form a hydrogel network. nih.govacs.org

Rationally designed tetrapeptides have been shown to form stable hydrogels at low concentrations, creating scaffolds with tunable mechanical properties. nih.govacs.org By adjusting factors such as peptide concentration, the stiffness of the resulting hydrogel can be modified to suit specific cell culture applications. nih.govacs.org The porous, highly hydrated structure of these peptide-based scaffolds is advantageous for cell adhesion, proliferation, and nutrient transport in vitro. mdpi.com While direct studies on this compound are not extensively documented, its structural similarity to other known self-assembling amphiphilic peptides suggests its potential as a building block for creating biocompatible scaffolds for 3D cell culture and regenerative medicine research. uq.edu.aunih.gov

The rational design of peptide-based hydrogels focuses on controlling molecular self-assembly to achieve desired material properties. frontiersin.org The primary sequence of the peptide is paramount, as it dictates the secondary structure and the types of intermolecular forces that govern the formation of higher-order structures like nanofibers and nanotubes. mdpi.com

Key design principles for peptide hydrogelators include:

Amphiphilicity : A balance between hydrophobic and hydrophilic segments, as seen in this compound, is critical for assembly in aqueous environments. nih.gov

Secondary Structure : Many self-assembling peptides adopt β-sheet conformations, where intermolecular hydrogen bonds stabilize the growing nanofibers. mdpi.com

Intermolecular Interactions : Hydrophobic collapse, π-π stacking (from aromatic groups like the Z-group), and electrostatic interactions collectively drive the hierarchical assembly process. mdpi.comfrontiersin.org

The versatility of peptide synthesis allows for the modular incorporation of different functionalities. frontiersin.org For a molecule like this compound, modifications could be readily introduced to tune its properties. For instance, altering the N-terminal protecting group or substituting amino acids could change the hydrogel's mechanical stiffness, degradation rate, and bioactivity. uchicago.edu This makes such peptides excellent platforms for creating "smart" soft materials that can respond to specific environmental stimuli for applications in research settings. frontiersin.org

Engineering Self-Assembling Peptide Scaffolds for In Vitro Studies.

Integration in Conjugation and Delivery System Research (Non-Clinical)

In the realm of non-clinical research, peptide sequences are explored as components of sophisticated drug delivery systems, particularly as linkers or spacers that can be cleaved under specific physiological conditions.

Macromolecular prodrug systems often consist of a carrier polymer, a therapeutic agent, and a cleavable linker designed to release the drug at a target site. nih.gov Tetrapeptides are frequently investigated as enzyme-cleavable spacers in these systems. researchgate.netmdpi.com A comprehensive study on tetrapeptide spacers with the general sequence Gly-Gly-P(2)-P(1) was conducted to delineate their specificity for proteases found in tumor tissues. nih.govresearchgate.net

In this research, a series of conjugates were synthesized using carboxymethyldextran polyalcohol (CM-Dex-PA) as the carrier. nih.gov The study revealed that the rate of drug release was significantly influenced by the amino acids at the P(2) and P(1) positions. Specifically, the tetrapeptide Gly-Gly-Ile-Gly was identified as a spacer sequence. nih.gov This sequence was incorporated into a doxorubicin (B1662922) (DXR) conjugate, CM-Dex-PA-Gly-Gly-Ile-Gly-DXR, which demonstrated strong antitumor activity in a research model. nih.gov The release of the drug from this conjugate was efficient within tumor homogenates, highlighting the sequence's susceptibility to cleavage by tumor-associated enzymes. nih.gov

The peptide this compound shares the core sequence of the effective Gly-Gly-Ile-Gly spacer, albeit with a different arrangement and an N-terminal protecting group. The presence of the hydrophobic Z-group and isoleucine suggests that this peptide could also function as a substrate for proteases that recognize hydrophobic residues. Its utility would be in research focused on optimizing drug release kinetics from macromolecular carriers.

Table 1: Research Findings on a Related Tetrapeptide Spacer

| Conjugate Name | Peptide Spacer | Key Research Finding | Reference |

|---|---|---|---|

| CM-Dex-PA-Gly-Gly-Ile-Gly-DXR | Gly-Gly-Ile-Gly | Showed strong antitumor activity in Meth A bearing mice, with drug release corresponding well to that in tumor homogenates. | nih.gov |

Targeted drug delivery aims to increase the concentration of a therapeutic at a specific site, thereby enhancing efficacy and reducing off-target effects. nih.gov Peptides are widely used as targeting ligands because they can be designed to bind with high affinity and specificity to receptors overexpressed on the surface of target cells. nih.gov

While this compound itself is not a targeting peptide, its structure can be readily modified for such research applications. Through standard peptide synthesis techniques, derivatives can be created where:

A known targeting motif (e.g., RGD for integrin targeting) is appended to the sequence. nih.gov

The C-terminal carboxyl group is functionalized for conjugation to a nanoparticle, liposome, or polymer-drug conjugate. mdpi.com

The Z-group is replaced with another chemical moiety that facilitates conjugation or provides a different physicochemical property.

These derivatives could then be used in research models to investigate how peptide-functionalized nanocarriers interact with cells and tissues. The core this compound sequence could serve as a structurally defined spacer arm that separates the targeting ligand from the nanoparticle surface, potentially improving ligand-receptor interactions.

Design of Peptide Spacers and Linkers in Macromolecular Prodrug Systems (Research Focus).

Investigation of Structure-Activity Relationships in Bitter Peptides (Academic Interest)

The relationship between a peptide's chemical structure and its sensory properties, particularly bitterness, is a field of academic study. nih.gov Protein hydrolysis can generate bitter peptides, and understanding the molecular determinants of this taste is of interest in food science and biochemistry. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the bitterness of peptides based on their structural features. nih.govmdpi.com

The bitterness of a peptide is heavily influenced by several factors:

Hydrophobicity : The presence of hydrophobic amino acids is a primary contributor to bitterness. nih.govethz.ch

Terminal Residues : Bulky, hydrophobic amino acids at the C-terminus are strongly correlated with bitterness. nih.govmdpi.com Likewise, bulky amino acids at the N-terminus also contribute significantly. nih.gov

Molecular Size and Protecting Groups : Increasing the molecular weight and masking terminal charges with protecting groups can enhance bitterness. ethz.ch

This compound possesses several characteristics that make it an interesting compound for such investigations. The isoleucine residue is hydrophobic, and its position at the N-terminus is relevant to bitterness perception. nih.gov Furthermore, the N-terminal benzyloxycarbonyl (Z) group is both bulky and hydrophobic, which is a feature known to increase the bitterness of amino acids and peptides. ethz.ch The study of how these combined features—a protected N-terminus and a hydrophobic amino acid—modulate the bitterness threshold would provide valuable data for refining QSAR models. nih.govmdpi.com

| Terminal Modifications | Protecting the -NH2 and -COOH terminal groups often increases bitterness. | ethz.ch |

Future Directions and Emerging Research Avenues for Z Ile Gly Gly Oh

Development of Novel Stereoselective Synthetic Strategies

The synthesis of Z-Ile-Gly-Gly-OH and its analogs is foundational to its application. Future research will likely focus on developing more efficient and highly stereoselective synthetic routes. The presence of the chiral center in the isoleucine residue necessitates stringent control over stereochemistry to avoid epimerization and ensure the biological and physical properties of the final product.

Standard methods like Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis form the basis of its construction. bachem.compeptide.com In SPPS, the peptide is built sequentially on an insoluble polymer support, which simplifies purification by allowing for the removal of excess reagents and byproducts through simple washing and filtration steps. peptide.com The synthesis would commence with the anchoring of a C-terminal glycine (B1666218) to the resin, followed by cycles of deprotection and coupling of the subsequent glycine and finally Z-L-Isoleucine. peptide.comsigmaaldrich.com The Z-group on isoleucine serves to protect the α-amino group during the coupling steps. innospk.com

Future strategies may focus on:

Greener Synthesis: Employing more environmentally benign solvents and coupling reagents, and optimizing reaction conditions to reduce waste and energy consumption.

Enzymatic Ligation: Utilizing enzymes like ligases for peptide bond formation, which can offer exceptional stereoselectivity under mild aqueous conditions, thereby minimizing the need for extensive protecting group strategies. frontiersin.org